Tert-butyl 4-(4-amino-3-nitrophenyl)-3-fluoropiperidine-1-carboxylate
Description
tert-Butyl 4-(4-amino-3-nitrophenyl)-3-fluoropiperidine-1-carboxylate is a piperidine-based compound featuring a tert-butoxycarbonyl (Boc) protecting group, a fluorine atom at the 3-position, and a 4-amino-3-nitrophenyl substituent at the 4-position of the piperidine ring. Key properties include:
- Molecular Formula: C₁₆H₂₁N₃O₄
- Molecular Weight: 319.36 g/mol
- Purity: ≥95% (as per commercial specifications) .
This compound serves as a critical intermediate in medicinal chemistry, particularly in the synthesis of kinase inhibitors or protease-activated receptor (PAR) antagonists. The nitro group (-NO₂) and amino group (-NH₂) on the aromatic ring make it a versatile precursor for further functionalization, such as reduction to amines or coupling reactions .
Properties
Molecular Formula |
C16H22FN3O4 |
|---|---|
Molecular Weight |
339.36 g/mol |
IUPAC Name |
tert-butyl 4-(4-amino-3-nitrophenyl)-3-fluoropiperidine-1-carboxylate |
InChI |
InChI=1S/C16H22FN3O4/c1-16(2,3)24-15(21)19-7-6-11(12(17)9-19)10-4-5-13(18)14(8-10)20(22)23/h4-5,8,11-12H,6-7,9,18H2,1-3H3 |
InChI Key |
OGAHSMGDVGVGJH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C(C1)F)C2=CC(=C(C=C2)N)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthesis of tert-Butyl 4-(4-Chloro-3-nitrobenzoyl)piperazine-1-carboxylate
React 4-chloro-3-nitrobenzoyl chloride with tert-butyl piperazine-1-carboxylate to produce tert-butyl 4-(4-chloro-3-nitrobenzoyl)piperazine-1-carboxylate.
Table 1: Synthesis of tert-Butyl 4-(4-Chloro-3-nitrobenzoyl)piperazine-1-carboxylate
| Reagent | Amount (g) | Amount (mmol) |
|---|---|---|
| 4-chloro-3-nitrobenzoyl chloride | 1.000 | 4.960 |
| tert-butyl piperazine-1-carboxylate | 0.920 | 4.960 |
| Yield of tert-butyl 4-(4-chloro-3-nitrobenzoyl)piperazine-1-carboxylate | 1.631 | 4.410 |
Synthesis of (4-Chloro-3-nitrophenyl)(4-fluoropiperidin-1-yl)methanone
React 4-chloro-3-nitrobenzoyl chloride with 4-fluoropiperidine to produce (4-chloro-3-nitrophenyl)(4-fluoropiperidin-1-yl)methanone.
Table 2: Synthesis of (4-Chloro-3-nitrophenyl)(4-fluoropiperidin-1-yl)methanone
| Reagent | Amount (g) | Amount (mmol) |
|---|---|---|
| 4-chloro-3-nitrobenzoyl chloride | 0.200 | 0.909 |
| 4-fluoropiperidine | 0.094 | 0.909 |
| Yield of (4-chloro-3-nitrophenyl)(4-fluoropiperidin-1-yl)methanone | 0.137 | 0.478 |
Reaction Conditions
Detailed Synthetic Route
Amide Coupling : React 4-chloro-3-nitrobenzoyl chloride with an appropriate amine to form an amide bond.
Nucleophilic Aromatic Substitution : Introduce the piperidine moiety via nucleophilic aromatic substitution.
Reduction of Nitro Group : Reduce the nitro group to an amino group using palladium-catalyzed hydrogenation.
Introduction of Fluorine : Introduce the fluorine atom at the 3-position of the piperidine ring.
Protection of Amine : Protect the resulting amino group with a Boc protecting group.
Spectroscopic Data
Spectroscopic data such as \$$^1H$$ NMR and \$$^{13}C$$ NMR are crucial for confirming the structure of the synthesized compound and intermediates.
NMR Data for Key Intermediates
tert-Butyl 4-(4-Chloro-3-nitrobenzoyl)piperazine-1-carboxylate:
- \$$^1H$$ NMR (400 MHz, CDCl\$$_3\$$) δ 1.49 (s, 9H), 3.24 (t, \$$J\$$ = 5.2 Hz, 2H), 3.38 – 3.62 (m, 4H), 3.76 (d, \$$J\$$ = 5.3 Hz, 2H), 7.64 (d, \$$J\$$ = 3.3 Hz, 1H), 8.23 (dd, \$$J\$$ = 8.3, 1.9 Hz, 1H), 8.59 (d, \$$J\$$ = 2.0 Hz, 1H).
- \$$^{13}C$$ NMR (101 MHz, CDCl\$$_3\$$) δ 28.35, 42.43, 43.66, 47.75, 80.69, 124.62, 128.83, 131.72, 132.40, 135.16, 147.84, 154.42, 166.93.
(4-Chloro-3-nitrophenyl)(4-fluoropiperidin-1-yl)methanone:
- \$$^1H$$ NMR (400 MHz, CDCl\$$_3\$$) δ 1.93 (d, \$$J\$$ = 40.8 Hz, 4H), 3.42 (s, 1H), 3.57 (td, \$$J\$$ = 3.7, 11.2 Hz, 2H), 4.07 (s, 1H), 4.93 (dtt, \$$J\$$ = 3.0, 5.5, 47.6 Hz, 1H), 7.56 (dd, \$$J\$$ = 1.9, 8.2 Hz, 1H), 7.62 (d, \$$J\$$ = 8.2 Hz, 1H), 7.93 (d, \$$J\$$ = 1.9 Hz, 1H).
- \$$^{13}C$$ NMR (101 MHz, CDCl\$$_3\$$) δ 31.12 (d, \$$J\$$ = 86.2 Hz), 40.97 (d, \$$J\$$ = 531.6 Hz), 86.96 (d, \$$J\$$ = 171.9 Hz), 124.43, 128.59, 131.59, 132.34, 135.47, 147.79, 166.87.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 4-(4-amino-3-nitrophenyl)-3-fluoropiperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: Conversion of the amino group to a nitro group or other oxidized forms.
Reduction: Reduction of the nitro group to an amino group.
Substitution: Replacement of the fluorine atom with other substituents.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents such as hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Reagents such as nucleophiles (e.g., amines, thiols) under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amino group, while substitution of the fluorine atom can yield various substituted derivatives.
Scientific Research Applications
Tert-butyl 4-(4-amino-3-nitrophenyl)-3-fluoropiperidine-1-carboxylate is a chemical compound with a unique structure and functional groups. It has a molecular weight of approximately 218.27 g/mol. The compound includes a tert-butyl group, a piperidine ring, and an amino group attached to a nitrophenyl moiety, which contribute to its potential biological activity and reactivity.
Potential Applications
This compound may be used in interaction studies that focus on its binding affinity to specific biological targets, such as enzymes or receptors. These studies can be conducted using techniques to elucidate the mechanism of action and potential therapeutic uses.
Comparison with Related Compounds
This compound shares structural similarities with several related compounds. A comparison highlighting its uniqueness is shown below:
| Compound Name | Structural Features | Unique Characteristics |
|---|---|---|
| Tert-butyl 4-amino-3-fluoropiperidine-1-carboxylate | Lacks nitro group | Potentially lower reactivity |
| Tert-butyl 4-(4-amino-2-fluorophenyl)-piperidine-1-carboxylate | Different fluorine position | Varying electronic properties |
| Tert-butyl 4-(4-amino-5-isopropoxy-2-methylphenyl)-piperidine-1-carboxylate | Contains isopropoxy group | Altered hydrophobicity |
| Tert-butyl 4-(3-nitrophenyl)-piperidine-1-carboxylate | Different amino position | Potentially altered pharmacodynamics |
Mechanism of Action
The mechanism of action of tert-butyl 4-(4-amino-3-nitrophenyl)-3-fluoropiperidine-1-carboxylate involves its interaction with specific molecular targets. The amino and nitro groups can participate in hydrogen bonding and electrostatic interactions, while the fluorine atom can enhance the compound’s lipophilicity and membrane permeability. These interactions can modulate the activity of enzymes, receptors, or other biological targets, leading to various biological effects.
Comparison with Similar Compounds
Structural Analogues with Fluorinated Piperidine Cores
Compounds sharing the Boc-protected piperidine core with fluorine substituents exhibit distinct reactivity and applications due to variations in substituents:
Key Observations :
- Fluorine atoms enhance electronegativity and influence binding affinity in drug candidates.
- Hydroxyl or amino groups increase solubility but may require protection during synthesis.
Analogues with Aromatic Substituents
Compounds with aromatic substituents on the piperidine ring demonstrate varied electronic and steric effects:
Key Observations :
- Nitro groups facilitate reduction to amines for downstream derivatization.
- Dihydropyridine cores (partially unsaturated) offer conformational flexibility but reduced stability compared to piperidines.
Analogues with Functionalized Side Chains
Substituents like esters, bromides, or cyano groups enable diverse synthetic pathways:
Key Observations :
- Bromomethyl groups are pivotal for introducing alkyl chains or heterocycles.
- Cyanoacetyl groups enhance reactivity in Michael additions or cyclizations.
Biological Activity
Tert-butyl 4-(4-amino-3-nitrophenyl)-3-fluoropiperidine-1-carboxylate is a compound with significant potential in medicinal chemistry and pharmacology. This article explores its biological activity, synthesis, mechanisms of action, and comparisons with similar compounds.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 339.36 g/mol. The structure includes a tert-butyl group, a piperidine ring, an amino group, and a nitrophenyl moiety, which contribute to its unique chemical properties and biological activities .
Synthesis
The synthesis of this compound typically involves several key steps:
- Nitration : Introduction of the nitro group to the aromatic ring.
- Fluorination : Substitution of a hydrogen atom with a fluorine atom.
- Piperidine Ring Formation : Cyclization to form the piperidine structure.
- Amination : Introduction of the amino group.
- Protection : Protection of the amino group using a tert-butyl group to yield the final product .
The biological activity of this compound is attributed to its ability to interact with specific molecular targets in biological systems. The amino and nitro groups can participate in hydrogen bonding and electrostatic interactions, enhancing the compound's affinity for various enzymes and receptors. The presence of the fluorine atom increases lipophilicity, potentially improving membrane permeability and bioavailability.
Case Studies and Research Findings
Research has highlighted several biological activities associated with this compound:
- Enzyme Inhibition : Studies have indicated that derivatives of piperidine compounds can inhibit enzymes such as monoacylglycerol lipase (MAGL), which plays a role in lipid metabolism and has implications in pain management and inflammation . For example, related compounds have demonstrated IC50 values in the low micromolar range for MAGL inhibition.
- Antiproliferative Activity : In vitro studies have shown that certain piperidine derivatives exhibit antiproliferative effects on cancer cell lines. For instance, compounds similar to this compound have been tested against ovarian cancer cells, displaying significant inhibition of cell viability .
Comparative Analysis
A comparison with structurally similar compounds reveals unique characteristics that may influence biological activity:
| Compound Name | Structural Features | Unique Characteristics |
|---|---|---|
| Tert-butyl 4-amino-3-fluoropiperidine-1-carboxylate | Contains nitro and amino groups | Enhanced reactivity due to functional groups |
| Tert-butyl 4-(4-amino-2-fluorophenyl)-piperidine-1-carboxylate | Different fluorine position | Varying electronic properties affecting binding affinity |
| Tert-butyl 4-(4-amino-5-isopropoxy-2-methylphenyl)-piperidine-1-carboxylate | Contains isopropoxy group | Altered hydrophobicity influencing pharmacokinetics |
This table illustrates how variations in functional groups can significantly impact chemical behavior and biological activity.
Q & A
Q. What are the recommended synthetic routes for preparing tert-butyl 4-(4-amino-3-nitrophenyl)-3-fluoropiperidine-1-carboxylate, and how do reaction conditions influence yield and purity?
The compound is typically synthesized via multi-step protocols involving:
- Protection/Deprotection : Use of tert-butyloxycarbonyl (Boc) groups to protect the piperidine nitrogen during functionalization .
- Substitution Reactions : Introduction of the 4-amino-3-nitrophenyl group via Buchwald-Hartwig amination or nucleophilic aromatic substitution under controlled pH and temperature .
- Fluorination : Electrophilic fluorination using reagents like Selectfluor™ or DAST (diethylaminosulfur trifluoride) to install the fluorine atom at the 3-position of the piperidine ring .
Optimization : Yield and purity depend on solvent choice (e.g., DMF for polar intermediates), inert atmosphere (N₂/Ar), and purification via column chromatography or recrystallization .
Q. How can researchers characterize the stereochemical configuration of the piperidine ring in this compound?
- X-ray Crystallography : Resolve absolute configuration using single-crystal diffraction (e.g., SHELX software for structure refinement) .
- Chiral HPLC : Separate enantiomers using chiral stationary phases (e.g., amylose- or cellulose-based columns) .
- NMR Spectroscopy : Analyze coupling constants (e.g., ) and NOE correlations to infer spatial arrangement of substituents .
Q. What safety precautions are critical when handling this compound?
- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles to avoid dermal/ocular exposure .
- Ventilation : Use fume hoods to mitigate inhalation risks, as nitro and amino groups may release hazardous vapors during reactions .
- Storage : Inert conditions (dry, under argon) at 2–8°C to prevent decomposition .
Advanced Research Questions
Q. How do electronic effects of the 3-nitro and 4-amino substituents influence the compound’s reactivity in cross-coupling reactions?
- Nitro Group : Acts as a strong electron-withdrawing group, directing electrophilic attacks to the meta position and stabilizing intermediates in Suzuki-Miyaura couplings .
- Amino Group : Enhances nucleophilicity at the para position, facilitating SNAr reactions with aryl halides or sulfonating agents .
Methodological Insight : Monitor reaction progress via TLC or LC-MS to optimize stoichiometry and avoid over-substitution .
Q. What strategies resolve contradictions in reported biological activity data for this compound across different assay systems?
- Dose-Response Validation : Replicate assays under standardized conditions (e.g., pH, temperature, cell line viability) to control for experimental variability .
- Off-Target Profiling : Use proteome-wide affinity chromatography or thermal shift assays to identify non-specific binding interactions .
- Computational Modeling : Compare docking poses (e.g., AutoDock Vina) with experimental IC₅₀ values to validate target engagement hypotheses .
Q. How can researchers optimize the compound’s solubility and bioavailability for in vivo studies?
- Salt Formation : React with HCl or trifluoroacetic acid to generate water-soluble hydrochloride salts .
- Prodrug Design : Introduce enzymatically cleavable groups (e.g., esters) at the piperidine nitrogen or carboxylate moiety .
- Nanoparticle Encapsulation : Use PEGylated liposomes or PLGA nanoparticles to enhance plasma half-life .
Q. What analytical techniques are most effective for detecting degradation products during stability studies?
- High-Resolution Mass Spectrometry (HRMS) : Identify hydrolytic or oxidative byproducts (e.g., de-fluorinated or Boc-deprotected species) .
- ²⁵F NMR : Track fluorine loss or positional isomerism under acidic/basic conditions .
- Forced Degradation : Expose the compound to heat (40–60°C), UV light, or H₂O₂ to simulate accelerated aging .
Methodological Challenges and Solutions
Q. How can conflicting crystallographic data on piperidine ring puckering be reconciled?
Q. What role does the tert-butyl group play in modulating the compound’s pharmacokinetic properties?
- Metabolic Stability : The bulky tert-butyl group reduces CYP450-mediated oxidation, prolonging half-life .
- Lipophilicity : Increases logP, enhancing blood-brain barrier permeability but requiring formulation adjustments to mitigate precipitation .
Q. How to address discrepancies in reported synthetic yields for analogous piperidine derivatives?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
